
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrene core with four ethynylbenzaldehyde groups attached at the 1,3,6,8-positions. This compound is known for its applications in various fields, including materials science and organic electronics, due to its distinctive photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde typically involves a multi-step process. One common method includes the following steps:
Preparation of 1,3,6,8-tetrabromopyrene: This is achieved by brominating pyrene using bromine in the presence of a catalyst.
Sonogashira Coupling Reaction: The tetrabromopyrene undergoes a Sonogashira coupling reaction with ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetracarboxylic acid.
Reduction: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetra(benzyl alcohol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde has several scientific research applications:
Biology: Its fluorescent properties make it useful in the development of fluorescent probes for biological imaging and sensing[][4].
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells[][6].
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is primarily based on its ability to interact with light and other molecules. The pyrene core provides a rigid, planar structure that can absorb and emit light efficiently, making it useful in photophysical applications. The ethynylbenzaldehyde groups can participate in various chemical reactions, allowing the compound to form stable complexes and undergo functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline: Similar structure but with aniline groups instead of benzaldehyde groups[][8].
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Similar structure but with formyl groups instead of ethynylbenzaldehyde groups.
Uniqueness
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is unique due to its combination of a pyrene core and ethynylbenzaldehyde groups, which provide both rigidity and functional versatility. This makes it particularly valuable in the synthesis of complex organic frameworks and in applications requiring strong photophysical properties.
Eigenschaften
Molekularformel |
C52H26O4 |
|---|---|
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
4-[2-[3,6,8-tris[2-(4-formylphenyl)ethynyl]pyren-1-yl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C52H26O4/c53-31-39-9-1-35(2-10-39)17-21-43-29-44(22-18-36-3-11-40(32-54)12-4-36)48-27-28-50-46(24-20-38-7-15-42(34-56)16-8-38)30-45(49-26-25-47(43)51(48)52(49)50)23-19-37-5-13-41(33-55)14-6-37/h1-16,25-34H |
InChI-Schlüssel |
YMUHRYZFAYRYCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C=O)C#CC7=CC=C(C=C7)C=O)C#CC8=CC=C(C=C8)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
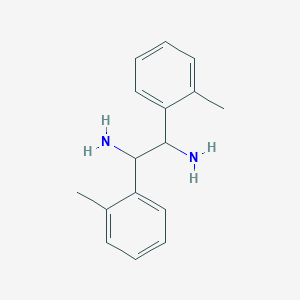
![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
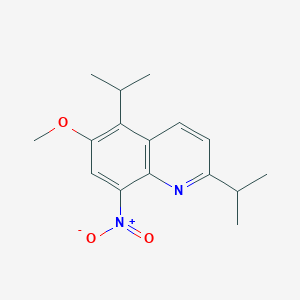
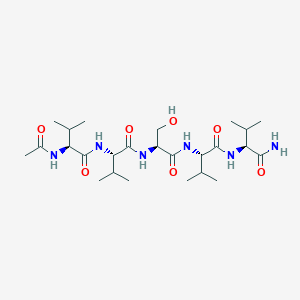
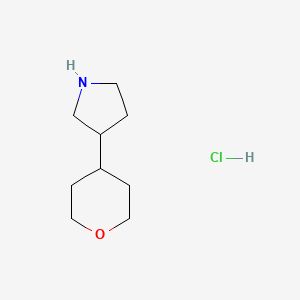
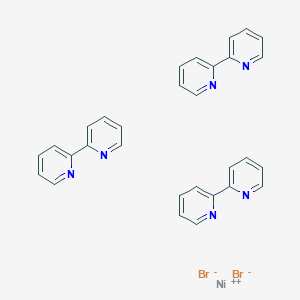
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)
